molecular formula C20H26N2O3 B2991178 N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361882-96-2

N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2991178
CAS No.: 2361882-96-2
M. Wt: 342.439
InChI Key: QSZWZHBIELSKOG-DLBZAZTESA-N
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Description

N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound with significant interest in various scientific fields This compound features a unique structure that includes a hydroxycyclopentyl group, a phenyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Hydroxycyclopentyl Intermediate: This step involves the preparation of the (1S,3R)-3-hydroxycyclopentyl intermediate through stereoselective reactions.

    Coupling with Phenyl Group: The hydroxycyclopentyl intermediate is then coupled with a phenyl group using appropriate reagents and catalysts.

    Formation of Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide moiety through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a catalyst in stereoselective reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(1S,3R)-3-hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-2-18(24)22-12-10-20(11-13-22,15-6-4-3-5-7-15)19(25)21-16-8-9-17(23)14-16/h2-7,16-17,23H,1,8-14H2,(H,21,25)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZWZHBIELSKOG-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N[C@H]3CC[C@H](C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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